Regioisomeric Purity Advantage: 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid vs. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid
Commercial offerings of the target regioisomer 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) are routinely supplied at 98% purity, whereas the 2-substituted analog 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 78244-06-1) is typically listed at 95% and the des-nitro analog 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) at 95% . The higher baseline purity of the target compound reduces the proportion of regioisomeric or by-product contamination that could propagate through multi-step synthetic sequences, which is critical for applications requiring precise stoichiometry .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 98% (3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid; CAS 851528-03-5) |
| Comparator Or Baseline | 95% (2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid; CAS 78244-06-1); 95% (3-(4-methylpiperazin-1-yl)benzoic acid; CAS 215309-01-6) |
| Quantified Difference | +3 percentage points purity advantage vs. closest regioisomeric and des-nitro analogs |
| Conditions | Commercial vendor specifications (Leyan, BOC Sciences, AKSci) |
Why This Matters
Higher initial purity reduces purification burden and the risk of side reactions in subsequent synthetic steps, directly impacting downstream yield and reproducibility.
